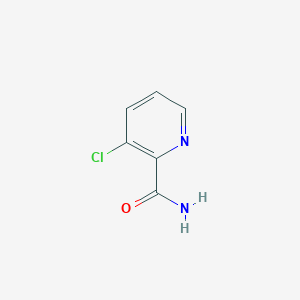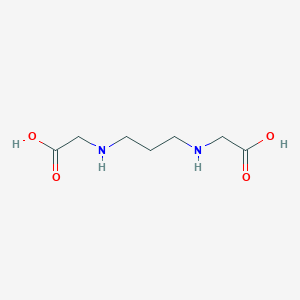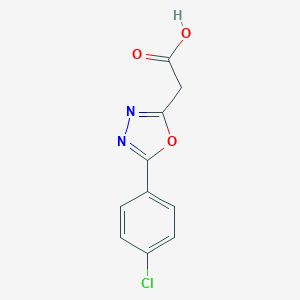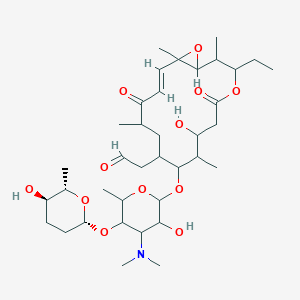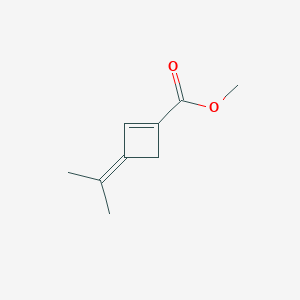
Methyl 3-propan-2-ylidenecyclobutene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-propan-2-ylidenecyclobutene-1-carboxylate is a cyclic organic compound that has gained significant attention in the scientific community due to its potential applications in the field of organic synthesis. It is a versatile compound that can be used as a starting material for the synthesis of various organic molecules.
Mécanisme D'action
The mechanism of action of Methyl 3-propan-2-ylidenecyclobutene-1-carboxylate involves the formation of a cyclobutene ring through an aldol condensation reaction, followed by dehydration to yield the desired product. The cyclobutene ring is a strained ring that can undergo various reactions such as ring-opening reactions, cycloaddition reactions, and rearrangement reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Methyl 3-propan-2-ylidenecyclobutene-1-carboxylate. However, it has been reported to exhibit cytotoxic activity against cancer cells. Further research is needed to explore its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 3-propan-2-ylidenecyclobutene-1-carboxylate in lab experiments include its high reactivity, versatility, and availability. It can be easily synthesized and used as a starting material for the synthesis of various organic molecules. However, the limitations include its low stability and reactivity towards certain functional groups.
Orientations Futures
There are several future directions for the research on Methyl 3-propan-2-ylidenecyclobutene-1-carboxylate. One direction is to explore its potential as a therapeutic agent against cancer cells. Another direction is to investigate its reactivity towards various functional groups and its potential applications in the synthesis of complex organic molecules. Additionally, the development of new synthetic methods for the synthesis of Methyl 3-propan-2-ylidenecyclobutene-1-carboxylate could lead to improved yields and selectivity.
Méthodes De Synthèse
The synthesis of Methyl 3-propan-2-ylidenecyclobutene-1-carboxylate can be achieved through the reaction of cyclobutanone with methyl vinyl ketone in the presence of a base such as sodium hydride. The reaction proceeds through an aldol condensation reaction, followed by dehydration to yield the desired product. The yield of the reaction can be improved by optimizing the reaction conditions such as the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
Methyl 3-propan-2-ylidenecyclobutene-1-carboxylate has been extensively studied for its potential applications in organic synthesis. It can be used as a starting material for the synthesis of various organic molecules such as natural products, pharmaceuticals, and agrochemicals. It has also been used as a building block for the synthesis of complex organic molecules such as macrocycles and polycyclic compounds.
Propriétés
Numéro CAS |
122444-78-4 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
methyl 3-propan-2-ylidenecyclobutene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-6(2)7-4-8(5-7)9(10)11-3/h4H,5H2,1-3H3 |
Clé InChI |
XSFHMETZGHRHMG-UHFFFAOYSA-N |
SMILES |
CC(=C1CC(=C1)C(=O)OC)C |
SMILES canonique |
CC(=C1CC(=C1)C(=O)OC)C |
Synonymes |
1-Cyclobutene-1-carboxylicacid,3-(1-methylethylidene)-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole](/img/structure/B58546.png)
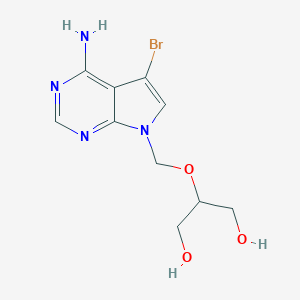
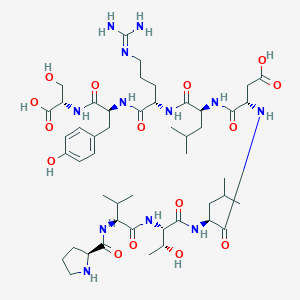
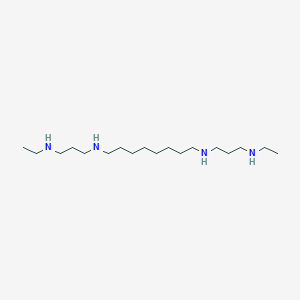
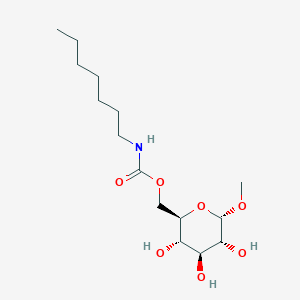
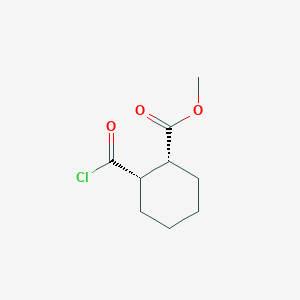
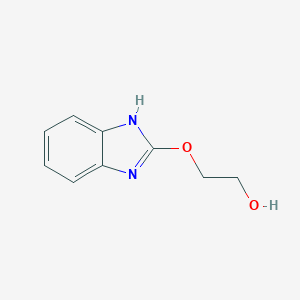
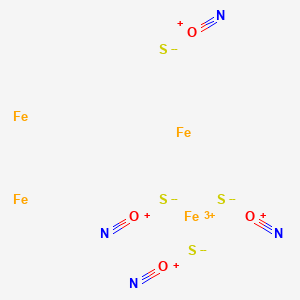
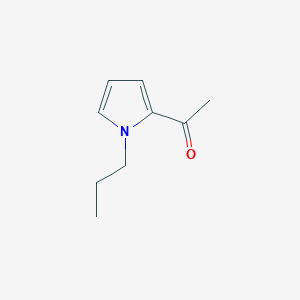
![(3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B58569.png)
